BenchChemオンラインストアへようこそ!

2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide

CFTR inhibition chloride channel secretory diarrhea

Researchers studying CFTR chloride channel pharmacology should procure this specific compound to benchmark inhibitor potency in T84 short-circuit current (IC50 < 30 μM) or FRT fluorescence-based assays. Its 4-chloro and ethanesulfonyl substituents define a distinct SAR point; avoid substituting 4-fluoro or unsubstituted analogs without comparative data. Essential for secretory diarrhea and PKD programs requiring the precise pharmacophore disclosed in WO2010123822A1.

Molecular Formula C20H18ClN3O3S
Molecular Weight 415.9 g/mol
CAS No. 946272-57-7
Cat. No. B6545426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide
CAS946272-57-7
Molecular FormulaC20H18ClN3O3S
Molecular Weight415.9 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H18ClN3O3S/c1-2-28(26,27)20-11-10-18(23-24-20)15-4-3-5-17(13-15)22-19(25)12-14-6-8-16(21)9-7-14/h3-11,13H,2,12H2,1H3,(H,22,25)
InChIKeyVSKZASVALTUXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide (CAS 946272-57-7): Procurement-Relevant Structural and Pharmacological Profile


2-(4-Chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide (CAS 946272-57-7) is a synthetic pyridazine sulfonamide derivative with molecular formula C20H18ClN3O3S and molecular weight 415.9 g/mol [1]. The compound belongs to a class of CFTR (cystic fibrosis transmembrane conductance regulator) chloride channel inhibitors disclosed in patent WO2010123822A1 by the Institute for OneWorld Health, originally developed for secretory diarrhea and polycystic kidney disease indications [2]. Structurally, it features a 4-chlorophenylacetamide moiety linked via a meta-substituted phenyl bridge to a 6-ethanesulfonyl-pyridazine core—a pharmacophore arrangement distinct from earlier pyridazine CFTR inhibitor series [3]. The compound is cataloged in the ZINC database (ZINC5066849) with a calculated logP of 3.68 and logS of -5.51, indicating moderate lipophilicity and limited aqueous solubility that influence formulation and assay design considerations [4].

Why Generic Substitution Fails for 2-(4-Chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide (CAS 946272-57-7): Structural Determinants of CFTR Inhibitor Selectivity


Within the pyridazine sulfonamide CFTR inhibitor class, seemingly minor structural variations produce substantial differences in ion channel pharmacology. The 4-chlorophenylacetamide terminus, ethanesulfonyl substituent size, and meta-phenyl linker regiochemistry collectively determine chloride channel blocking potency and selectivity profile [1]. The patent governing this chemotype (WO2010123822A1) establishes that compounds meeting CFTR inhibitory criteria must exhibit IC50 < 30 μM in the T84 assay or >30% inhibition at 20 μM in the FRT assay—thresholds that many close structural analogs fail to achieve, rendering simple interchange unreliable [2]. Unlike earlier pyridazine derivatives disclosed in US20090270398 that lack the sulfonamide moiety, the ethanesulfonyl group is essential for the CFTR pharmacophore; its replacement with smaller (methylsulfonyl) or larger (phenylsulfonyl) groups alters both potency and chloride channel subtype selectivity [3]. The 4-chloro substitution on the phenylacetamide ring is non-trivial: in related pyridazine sulfonamide series, halogen position and identity modulate logP, hydrogen-bonding capacity, and steric fit within the CFTR binding pocket, meaning that unsubstituted, 4-fluoro, or 3,4-dimethoxy analogs cannot be assumed equipment without direct comparative data [4].

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide (946272-57-7) vs. Structural Analogs


CFTR Inhibitory Potency: Patent-Class Activity Threshold vs. Unsubstituted Phenylacetamide Congener

The compound falls within Formula I of patent WO2010123822A1, which requires compounds to exhibit IC50 < 30 μM in the T84 human colonic epithelial cell assay or >30% inhibition at 20 μM in the FRT (Fischer rat thyroid) assay [1]. While the exact IC50 value for the 4-chlorophenyl compound is not individually tabulated in the publicly available patent text, the compound's inclusion within the claimed Markush structure (Formula I, encompassing compounds in Tables 1–3) implies it meets at least one of these quantitative thresholds [2]. By contrast, the unsubstituted phenylacetamide analog N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide lacks the 4-chloro substituent and is not explicitly claimed within the same potency-qualified patent family, indicating that the 4-chloro substitution is a structural determinant of patent-qualifying CFTR inhibitory activity .

CFTR inhibition chloride channel secretory diarrhea

Lipophilicity-Driven Differentiation: Calculated logP of 4-Chlorophenyl vs. 4-Fluorophenyl Analog

The 4-chlorophenyl substituent confers a calculated SlogP of 3.68 for the target compound (ZINC5066849), compared to an estimated lower logP for the 4-fluorophenyl analog 2-(4-fluorophenyl)-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide (CAS 921587-06-6), based on the smaller Hansch hydrophobic constant of fluorine (π = 0.14) vs. chlorine (π = 0.71) [1][2]. This 0.57 log unit difference translates to an approximately 3.7-fold higher octanol-water partition coefficient for the 4-chloro compound, which has implications for membrane permeability, protein binding, and assay-compatible solvent systems . The logS of -5.51 indicates low aqueous solubility, requiring DMSO or other organic co-solvents for in vitro experiments—a practical consideration that differs from more polar analogs [3].

lipophilicity logP drug-likeness ADME

Regiochemical Differentiation: meta-Phenyl Linker vs. para-Phenyl Linker in Closely Related Acetamide Series

The target compound employs a meta-substituted phenyl bridge connecting the pyridazine core to the acetamide moiety, whereas several commercially registered analogs (e.g., CAS 921587-06-6, 921587-10-2) utilize a para-phenyl linkage [1]. In pyridazine-based CFTR inhibitors, the meta vs. para connectivity alters the dihedral angle between the central phenyl ring and the pyridazine system, affecting π-stacking interactions within the CFTR binding site and potentially shifting chloride channel blockade potency [2]. The meta orientation is explicitly encompassed within the Formula I definition of WO2010123822A1 alongside para variants, but structure-activity relationship principles predict distinct pharmacophoric geometries that preclude assumption of equipotency without direct comparative testing [3]. This regiochemical feature represents a concrete, structurally verifiable differentiation from para-linked analogs frequently encountered in vendor catalogs.

regiochemistry meta-substitution SAR CFTR pharmacophore

Ethanesulfonyl Substituent Steric Differentiation Relative to Methylsulfonyl and Phenylsulfonyl Analogs

The ethanesulfonyl group (-SO2CH2CH3) on the pyridazine 6-position represents an intermediate steric and electronic profile between the smaller methylsulfonyl (-SO2CH3) found in simpler pyridazine sulfonamides and the bulkier phenylsulfonyl (-SO2Ph) or substituted phenylsulfonyl groups . In CFTR chloride channel pharmacology, sulfonylurea and sulfonamide CFTR blockers exhibit strong steric dependence: bulkier sulfonyl groups can enhance channel occlusion but may lose selectivity against related chloride channels (CaCC, VRAC) [1]. The ethanesulfonyl moiety specifically is a recurring feature in the Institute for OneWorld Health's lead series, suggesting an optimized balance between CFTR binding pocket complementarity and off-target discrimination. The 3-chloro-6-[4-(ethanesulfonyl)phenyl]pyridazine scaffold (CAS 837396-23-3), which shares the ethanesulfonyl group but lacks the acetamide extension, serves as a minimal core comparator highlighting the contribution of the full N-phenylacetamide appendage .

sulfonyl group steric effects CFTR channel occlusion SAR

Optimal Research and Procurement Application Scenarios for 2-(4-Chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide (946272-57-7)


CFTR-Mediated Secretory Diarrhea Drug Discovery: Lead Scaffold Validation and SAR Expansion

This compound serves as a tool compound for CFTR chloride channel inhibitor programs targeting secretory diarrhea, as established by its inclusion in the Institute for OneWorld Health patent family (WO2010123822A1) that specifically claims method-of-use for diarrheal disease [1]. Researchers should procure this compound when establishing T84 cell-based short-circuit current assays (IC50 < 30 μM threshold) or FRT cell fluorescence-based chloride flux assays (>30% inhibition at 20 μM) to benchmark new analogs [2]. The 4-chlorophenyl and ethanesulfonyl combination represents a specific SAR point within the Formula I chemical space; systematic variation of the halogen (Cl vs. F vs. H) at the 4-position of the phenylacetamide ring, while holding the ethanesulfonyl-pyridazine core constant, enables direct interrogation of halogen-dependent potency and selectivity [3].

Polycystic Kidney Disease (PKD) Research: CFTR-Dependent Cyst Expansion Inhibition

Patent WO2010123822A1 explicitly claims the compound class for treating polycystic kidney disease by inhibiting CFTR-driven chloride and fluid secretion into renal cysts [1]. Procurement for PKD research should prioritize this compound over earlier-generation pyridazine derivatives (US20090270398) that lack the sulfonamide moiety, as the sulfonamide group is essential for the improved CFTR pharmacophore defined in the later patent [2]. In vitro PKD cyst expansion models using MDCK or principal cell-derived 3D cyst cultures represent the primary assay context where the 4-chloro substitution's contribution to potency can be quantitatively assessed against the 4-fluoro and unsubstituted phenyl analogs [3].

Ion Channel Selectivity Profiling: Discriminating CFTR from CaCC and VRAC Chloride Channels

The pyridazine sulfonamide chemotype covered by US20110288093 is disclosed as inhibiting chloride transport through multiple channel types including CFTR, calcium-activated chloride channels (CaCC), and volume-regulated anion channels (VRAC) [1]. The 4-chlorophenyl-ethanesulfonyl combination may confer a distinct selectivity fingerprint relative to other members of the Formula I series. Researchers conducting chloride channel selectivity panels should include this compound as a representative of the meta-phenyl, 4-chloro, ethanesulfonyl substitution pattern, using patch-clamp electrophysiology or fluorescence-based halide flux assays in channel-specific expressing cell lines to map its selectivity profile against CaCC (TMEM16A) and VRAC (LRRC8) channels [2]. This profiling is essential before advancing any compound from this series into in vivo diarrheal or PKD models, where off-target chloride channel blockade could confound efficacy interpretation [3].

Comparative Solubility and Formulation Feasibility Assessment for In Vivo Studies

With a calculated logS of -5.51 and SlogP of 3.68, this compound falls into a low-solubility, moderate-lipophilicity profile that requires careful formulation for in vivo administration [1]. When planning murine secretory diarrhea models (e.g., cholera toxin-induced intestinal fluid accumulation) or rodent PKD models, procurement decisions should factor in the need for co-solvent systems (DMSO/PEG-400/saline) or amorphous solid dispersion formulation approaches. The 4-chloro analog's solubility-limited absorption profile differs meaningfully from the more polar 3,4-dimethoxyphenyl analog (CAS 921587-10-2), making the 4-chloro compound a better probe for understanding the relationship between compound lipophilicity and intestinal lumen exposure in cholera toxin-challenged animals [2]. Pre-formulation solubility screening in fasted-state simulated intestinal fluid (FaSSIF) is recommended prior to committing to in vivo efficacy studies [3].

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.